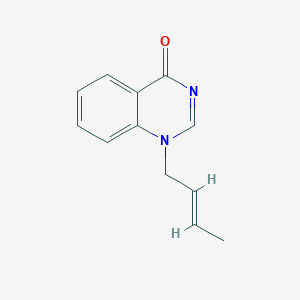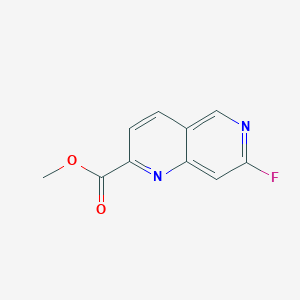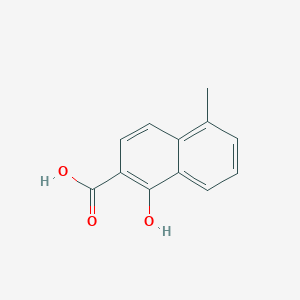![molecular formula C9H14N2O3 B15069589 (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 90058-25-6](/img/structure/B15069589.png)
(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-8-(Hydroxymethyl)-6,9-diazaspiro[45]decane-7,10-dione is a spirocyclic compound that features a unique structure with a spiro junction connecting two heterocyclic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a cyclic anhydride, followed by a series of cyclization and functionalization steps to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of (S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
(S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl groups in the spirocyclic structure can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as carboxylic acids, alcohols, and substituted spirocyclic compounds.
科学的研究の応用
(S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
類似化合物との比較
Similar Compounds
- 8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
- 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
Uniqueness
(S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione is unique due to its specific spirocyclic structure and the presence of both hydroxymethyl and diazaspiro groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
90058-25-6 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC名 |
(8S)-8-(hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI |
InChI=1S/C9H14N2O3/c12-5-6-7(13)11-9(8(14)10-6)3-1-2-4-9/h6,12H,1-5H2,(H,10,14)(H,11,13)/t6-/m0/s1 |
InChIキー |
RDUZNDBHVAWDKB-LURJTMIESA-N |
異性体SMILES |
C1CCC2(C1)C(=O)N[C@H](C(=O)N2)CO |
正規SMILES |
C1CCC2(C1)C(=O)NC(C(=O)N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


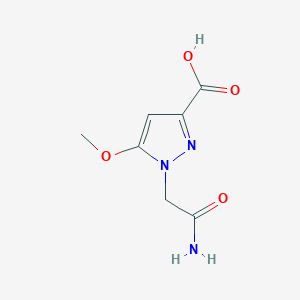
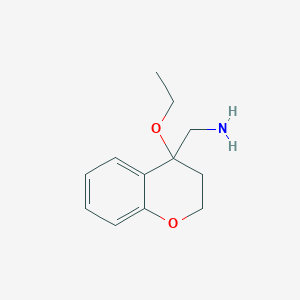
![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
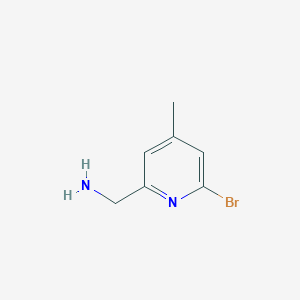
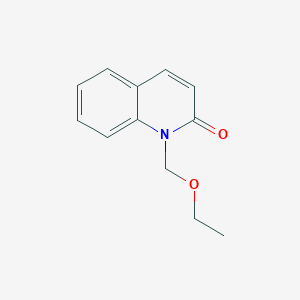




![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)
